6,9-Diazaspiro[4.6]undecan-10-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
6,9-diazaspiro[4.6]undecan-10-one |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(3-1-2-4-9)11-6-5-10-8/h11H,1-7H2,(H,10,12) |
InChI Key |
GWOXWDVUDPBEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)NCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 6,9 Diazaspiro 4.6 Undecan 10 One and Analogues
Retrosynthetic Disconnections of the Spiro[4.6]undecane Core
The synthesis of a complex molecule like 6,9-diazaspiro[4.6]undecan-10-one begins with a logical retrosynthetic analysis to identify key bonds that can be formed strategically. The central spirocyclic framework, containing two nitrogen atoms and a ketone, offers several plausible disconnections.
A primary disconnection strategy targets the amide bond of the γ-lactam ring (C9-C10). This leads to an acyclic precursor which is an amino acid derivative. In this case, the precursor would be a substituted azepane ring carrying a 4-aminobutyric acid moiety at the 4-position. The final step would be an intramolecular cyclization to form the lactam.
A second approach involves disconnecting one of the C-N bonds of the pyrrolidine (B122466) ring, for instance, the N6-C5 bond. This suggests a precursor that is a substituted pyrrolidin-2-one with a tethered amino group that can be cyclized to form the azepane ring.
A third family of disconnections involves breaking one of the carbon-carbon bonds that form the rings. For instance, breaking the C5-C4 bond suggests a precursor that could be assembled via radical or transition-metal-catalyzed cyclizations, where the spirocyclic quaternary center is formed during the key ring-closing step. These advanced methods often allow for the construction of highly functionalized and complex spirocycles. acs.orgacs.org
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target diazaspiro-undecanone hinges on the efficient preparation of appropriately functionalized precursors. Depending on the chosen retrosynthetic route, these precursors are typically substituted pyrrolidines or azepanes.
The synthesis of the azepane ring itself can be achieved through various methods, including ring-closing metathesis, Beckmann rearrangement of cyclohexanone (B45756) oximes, or ring expansion of smaller cyclic compounds. researchgate.net For instance, N-Boc-protected azepanes can be synthesized and subsequently functionalized. nih.govrsc.org The synthesis of substituted pyrrolidines is also well-established, with numerous methods available, such as [3+2] cycloadditions of azomethine ylides or ruthenium-catalyzed cascade cyclizations of diazo pyruvates and anilines. nih.govnih.govrsc.orgorganic-chemistry.org
For a retrosynthetic strategy that relies on a final lactamization, a key precursor would be an azepane ring substituted at the 4-position with a side chain that can be converted into an amino acid. This could be achieved by starting with a commercially available ketone, converting it to a spirocyclic intermediate, and then elaborating the side chains. The synthesis of such precursors often involves multiple steps of protection, functional group interconversion, and purification.
Below is a table of representative precursors and general synthetic approaches:
| Precursor Structure | General Synthetic Approach | Key Intermediates |
| N-Boc-4-(3-carboxypropyl)azepane | Alkylation of a suitable azepane derivative or ring-opening of a bicyclic precursor. | N-Boc-azepan-4-one |
| 4-Amino-4-(3-aminopropyl)heptanedioic acid | Multi-step synthesis starting from a central quaternary carbon precursor. | Diethyl 4,4-dinitropimelate |
| N-allyl-N-(azepan-4-yl)acrylamide | Amidation of a 4-aminoazepane derivative with an acryloyl chloride. | N-Boc-4-aminoazepane |
Key Carbon-Carbon and Carbon-Nitrogen Bond Formations
The construction of the this compound scaffold and its analogues relies heavily on intramolecular cyclization reactions. These reactions are responsible for forming one of the heterocyclic rings, often establishing the crucial spirocyclic center in the process. The choice of cyclization strategy dictates the nature of the bond being formed, which can be either a carbon-nitrogen or a carbon-carbon bond.
Intramolecular Cyclization Reactions
One of the most direct methods for the formation of the γ-lactam ring in the target molecule is through an intramolecular nucleophilic cyclization. This typically involves the attack of a primary or secondary amine onto an activated carboxylic acid derivative, such as an ester or an acyl chloride.
In the context of synthesizing this compound, this would translate to the cyclization of a precursor like methyl 4-amino-2-(azepan-4-yl)butanoate. The nitrogen atom of the primary amino group acts as the nucleophile, attacking the carbonyl carbon of the ester to form the five-membered lactam ring. This reaction is often promoted by heat or the use of a base to deprotonate the amine, increasing its nucleophilicity. The stereochemistry of the spirocenter can often be controlled by the stereochemistry of the precursor amino acid.
Radical cyclizations offer a powerful alternative for the construction of complex cyclic systems, including spiro-lactams. researchgate.net These reactions proceed through radical intermediates and are particularly useful for forming carbon-carbon bonds under mild conditions. Strain-enabled radical spirocyclization cascades have been developed for the synthesis of spirocyclobutyl lactones and lactams, a strategy that could be adapted for larger ring systems. rsc.org
For the synthesis of a 6,9-diazaspiro[4.6]undecane system, a plausible radical cyclization strategy could involve a precursor such as an N-allyl-N-(azepan-4-yl)acrylamide. Generation of a radical on the azepane ring or the acrylamide (B121943) moiety could initiate a cascade of cyclizations to form the spirocyclic core. For example, a 5-exo-trig radical cyclization is a common and favored pathway for forming five-membered rings. acs.org
A summary of potential radical cyclization approaches is presented in the table below:
| Radical Precursor Type | Initiator/Conditions | Bond Formed | Key Features |
| N-alkenyl-α-haloacetamide | Tributyltin hydride (Bu3SnH), AIBN | C-C | 5-exo-trig cyclization to form the γ-lactam ring. |
| Aryl iodide with a tethered amide | Photoredox catalysis (e.g., Ir or Ru complexes), blue light | C-C | Intramolecular 1,5-hydrogen atom transfer (HAT) followed by cyclization. acs.org |
| Bicyclobutane (BCB) allyl amides | Interelement compounds, blue light irradiation | C-C | Strain-release driven cascade to form spirocycles. rsc.org |
Transition-metal catalysis has emerged as a versatile tool for the synthesis of complex molecular architectures, including spirocyclic compounds. mdpi.comyoutube.com Metals such as palladium, nickel, copper, and rhodium can catalyze a wide range of transformations that are suitable for the construction of the diazaspiro[4.6]undecane core. nih.govrsc.org
One such strategy is the intramolecular Buchwald-Hartwig amination, where a C-N bond is formed by coupling an amine with an aryl or vinyl halide in the presence of a palladium catalyst. A precursor containing an azepane ring with a tethered halo-substituted side chain and an amino group could be cyclized using this method to form the pyrrolidine ring.
Another powerful approach is carbonylative cyclization. For instance, a nickel-catalyzed four-component spirocyclization cascade of bicyclobutane-tethered allyl amides has been reported to produce highly functionalized spirocyclobutyl γ-lactams, demonstrating the potential for creating spiro-lactam structures through multi-component reactions. acs.orgacs.org
The table below summarizes some relevant transition-metal-catalyzed cyclization strategies:
| Catalytic System | Reaction Type | Bond Formed | Key Features |
| Pd(OAc)2 / Ligand | Intramolecular Heck Reaction | C-C | Cyclization of an unsaturated amide onto an aryl or vinyl halide. |
| Ni(COD)2 / Ligand, CO gas | Carbonylative Spirocyclization | C-C | Four-component reaction to build complex spiro-lactams. acs.org |
| CuI / Ligand | Tandem Amination/Cyclization | C-N | Synthesis of functionalized azepines from allenynes and amines. nih.gov |
| Rh(II) complexes | Carbene C-H Insertion | C-C | Cyclization of diazo-containing precursors. nih.gov |
Intermolecular Annulation Processes
The construction of the diazaspiro[4.6]undecane skeleton can be envisioned through intermolecular annulation strategies, where two separate molecular fragments are brought together to form the fused ring system. While specific examples for the direct synthesis of this compound via this approach are not extensively documented in publicly available literature, general principles of annulation for related diazaspirocycles can be considered.
One plausible approach involves the reaction of a cyclic amine with a suitable dielectrophile. For instance, the annulation of primary amines with resin-bound bismesylates has been utilized in the synthesis of piperazines and other diazaspirocycles. rsc.orgresearchgate.net This strategy relies on the sequential N-alkylation of the primary amine to construct the heterocyclic ring. Adapting this to the this compound system would likely involve a starting material such as a suitably substituted pyrrolidine or a precursor that can cyclize to form the five-membered ring, which would then be reacted with a dielectrophilic partner to form the seven-membered diazepanone ring.
Another conceptual approach is the use of tandem reactions. For example, a tandem ynamide benzannulation/ring-closing metathesis strategy has been developed for the synthesis of hydrobenzoazepines and other nitrogen-containing heterocycles. researchgate.net This highlights the potential of sequential reaction cascades in building complex ring systems, a principle that could be applied to the synthesis of the target spirocycle.
Multi-Component Reaction Design
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecular architectures in a single synthetic operation. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for the synthesis of lactams and other heterocyclic compounds. researchgate.netorganic-chemistry.orgwikipedia.orgnih.govnih.govsci-hub.se
The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been successfully employed in the synthesis of spiro-γ-lactams. A notable example is a patented method for preparing a series of spiro-γ-lactam compounds using chromone-3-formaldehyde derivatives, carboxylic acids, isocyanides, and propargylamine (B41283) in a catalyst-free Ugi tandem reaction. google.com This demonstrates the feasibility of constructing spiro-lactam cores through MCRs. An adaptation of this for this compound could involve an amino acid derivative as one of the components, which would bring in the necessary nitrogen atom and the carbonyl group for the lactam ring.
The Passerini three-component reaction, involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields α-acyloxy amides. organic-chemistry.orgwikipedia.org While not directly producing a lactam, the products of the Passerini reaction can be valuable intermediates that can undergo subsequent cyclization to form the desired heterocyclic ring system.
| Reaction Type | Components | Product Type | Relevance to Spiro-Lactam Synthesis |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Direct synthesis of spiro-γ-lactams has been demonstrated. rsc.orggoogle.com |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Products can be precursors for subsequent lactam formation. organic-chemistry.orgwikipedia.org |
Functionalization of the Spirocyclic Ring System
Once the this compound scaffold is assembled, its functionalization is key to exploring its chemical space and potential applications. This can be achieved through selective reactions at the nitrogen atoms, the carbonyl group, or the carbocyclic ring.
The presence of two secondary amine groups in the this compound core allows for selective functionalization. The differential reactivity of the two nitrogen atoms—one being part of a lactam and the other an amine in a seven-membered ring—can be exploited. Alternatively, protecting group strategies can be employed for controlled derivatization.
A common strategy involves the use of a Boc-protected diazaspirocycle. For instance, in the synthesis of 3,9-diazaspiro[5.5]undecane-based antagonists, the commercially available N-Boc-3,9-diazaspiro[5.5]undecane serves as a versatile starting material. soton.ac.ukmyskinrecipes.comnih.gov The remaining free secondary amine can be acylated or alkylated, followed by deprotection of the Boc group to allow for further functionalization at the other nitrogen. This approach allows for the synthesis of a diverse library of N-substituted analogs.
Table of N-Functionalization Reactions on Analogous Diazaspirocycles
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| N-Boc-3,9-diazaspiro[5.5]undecane | RCOCl or (RCO)₂O | Acylation | N-Acyl-N'-Boc-3,9-diazaspiro[5.5]undecane | soton.ac.uk |
The lactam carbonyl group in this compound is a key site for chemical modification. Reduction of the lactam to the corresponding cyclic amine would provide access to a different class of diazaspiro[4.6]undecanes.
Another important transformation is the reaction with organometallic reagents, such as Grignard reagents. The addition of Grignard reagents to lactams can lead to the formation of cyclic imines or, upon workup, amino ketones. While not a direct modification of the carbonyl to another functional group in the same oxidation state, it opens up pathways to further derivatization. For example, the reaction of Grignard reagents with lactones, a related cyclic ester system, has been shown to produce tertiary alcohols. nih.govresearchgate.net A similar reaction with the spiro-lactam could potentially lead to the formation of a hemiaminal or ring-opened products, depending on the reaction conditions and the nature of the Grignard reagent.
Introducing substituents onto the carbocyclic portion of the this compound scaffold can be challenging but offers a way to modulate the molecule's properties. One potential strategy involves the use of a starting material that already contains the desired substituents before the spirocyclization step.
Alternatively, if a suitable functional handle is present on the carbocyclic ring, it can be used for further derivatization. For example, if a ketone is present on the carbocyclic ring, it can be converted to an enolate and reacted with various electrophiles. Dearomatization reactions of functionalized pyridinium (B92312) ions with Grignard reagents have been used to create substituted dihydropyridones, showcasing a method to introduce alkyl groups onto a ring system. ontosight.ai
Stereochemical Control in Synthesis
The synthesis of spirocyclic compounds with defined stereochemistry is a significant challenge due to the presence of a spirocyclic center and potentially other stereocenters within the rings. Achieving stereocontrol is crucial for understanding the structure-activity relationship of chiral molecules.
For the synthesis of diazaspiro[4.6]undecan-10-one, stereochemical control could be introduced at several stages. The use of a chiral starting material, such as an enantiopure amino acid derivative in a multi-component reaction, could set the stereochemistry of one of the rings. Subsequent cyclization to form the second ring would then need to proceed in a diastereoselective manner.
Catalytic asymmetric synthesis provides a powerful approach to enantioselectively construct chiral centers. While specific examples for the catalytic asymmetric synthesis of 6,9-diazaspiro[4.6]undecanes are scarce, methods developed for other spirocycles can provide valuable insights. For instance, the enantioselective synthesis of 1,6-dioxaspiro[4.6]undecane derivatives has been achieved using functionalized nitroalkane synthons, highlighting the use of chiral catalysts in controlling the stereochemical outcome. researchgate.net Similarly, stereocontrolled formation of a 1,3-diazaspiro[4.4]nonane system has been reported, demonstrating the ability to control the configuration at the spirocenter. soton.ac.ukresearchgate.net
Diastereoselective Synthetic Routes
The diastereoselective construction of the 6,9-diazaspiro[4.6]undecane-10-one scaffold would likely rely on substrate-controlled or reagent-controlled strategies to govern the formation of the two stereocenters, one of which is the spiro carbon.
One plausible approach involves a tandem aza-Michael initiated ring closure (MIRC) sequence. This strategy has been successfully employed for the diastereoselective synthesis of spiro[oxindole-3,3'-γ-lactam] derivatives. researchgate.net A similar strategy could be envisioned for the target molecule, starting from a suitable pyrrolidine precursor and a bromo-functionalized amide. The stereochemical outcome of the spirocyclization would be influenced by the steric and electronic nature of the substituents on both the pyrrolidine ring and the acyclic amide chain. High diastereoselectivity is often achieved in such reactions, furnishing the desired spirocyclic lactam as the major product. researchgate.net
Another potential route is through a cascade inter–intramolecular double Michael addition. This has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Adapting this for a diaza-spirocyclic system would involve the reaction of a suitably substituted pyrrolidine derivative with an appropriate Michael acceptor.
Furthermore, a diastereoselective spirocyclization approach has been reported for accessing spirocyclic diketopiperazines. nih.gov This method involves an acid-catalyzed cyclization of a chiral aminoamide onto a dehydroproline amide moiety, achieving high diastereoselectivity. nih.gov A similar intramolecular cyclization strategy could be a viable path to this compound.
A representative, though hypothetical, diastereoselective synthesis could proceed via the reaction outlined in Table 1.
Table 1: Hypothetical Diastereoselective Synthesis of a Spiro-Lactam Core
| Reactant A | Reactant B | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) |
| Substituted Pyrrolidine | α,β-Unsaturated Ester | Secondary Amine Catalyst | Spiro-pyrrolidine-lactam | >20:1 |
| Data based on analogous reactions for the synthesis of α-spiro-δ-lactams. researchgate.net |
Enantioselective Catalysis
Achieving enantioselectivity in the synthesis of this compound would necessitate the use of chiral catalysts or auxiliaries to control the formation of the spirocyclic stereocenter.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. For instance, a squaramide-catalyzed cascade aza-Michael/Michael reaction has been developed for the synthesis of spiro-pyrrolidine-pyrazolones with excellent enantioselectivities (up to 98% ee). researchgate.net This type of bifunctional hydrogen-bonding organocatalysis could be adapted to control the stereochemistry of the initial Michael addition, which would then set the stereocenter for the subsequent intramolecular cyclization to form the desired enantiopure diazaspiro-lactam.
Another promising strategy is the use of metal-based catalysts. Chiral magnesium Lewis acids have been successfully used in asymmetric 1,3-dipolar cycloadditions of α-methylene lactams to construct chiral spirocyclic heterocycles with high enantioselectivity (up to 89% ee). nih.gov This methodology could be explored for the construction of the pyrrolidine ring of the target molecule in an enantioselective manner.
A hypothetical enantioselective synthesis is summarized in Table 2.
Table 2: Proposed Enantioselective Synthesis of a Spiro-Lactam Precursor
| Reactant A | Reactant B | Chiral Catalyst | Product | Enantiomeric Excess (ee) |
| Tosylaminomethyl enone | Unsaturated pyrazolone | (1S,2S)-Cyclohexanediamine-derived squaramide | Chiral spiro-pyrrolidine-pyrazolone | 71-98% |
| Data based on analogous reactions for the synthesis of spiro-pyrrolidine-pyrazolones. researchgate.net |
Modern Synthetic Approaches (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic techniques such as flow chemistry and photoredox catalysis offer significant advantages in terms of efficiency, safety, and the ability to access novel chemical space, which could be beneficial for the synthesis of complex molecules like this compound.
Flow Chemistry
Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. acs.orgflinders.edu.au The multi-step synthesis of complex molecules can be streamlined by "telescoping" reactions, where the output of one reactor is directly fed into the next without intermediate purification. nih.gov
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of C-C and C-N bonds under mild conditions. This methodology has been applied to the synthesis of spirocyclic γ-lactams through a tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization process. researchgate.netresearchgate.net A similar photoredox-mediated strategy could be envisioned for the synthesis of this compound. This might involve the generation of a radical intermediate from a suitable precursor, which then undergoes an intramolecular cyclization to form the spirocyclic core.
A dearomative annulation cascade mediated by photoredox catalysis has also been used to produce spirocyclic lactams. whiterose.ac.uk This approach involves the generation of an acyl radical from a benzoic acid derivative, which then participates in an intermolecular addition and subsequent 5-exo-trig cyclization. whiterose.ac.uk While requiring adaptation, this principle could be applied to construct the lactam ring of the target molecule.
The combination of photoredox catalysis with other catalytic methods, such as transition metal catalysis, in a dual catalytic system, could also open up new avenues for the synthesis of this complex spirocycle.
Structural Characterization and Conformational Analysis of 6,9 Diazaspiro 4.6 Undecan 10 One Derivatives
Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) provides a comprehensive picture of the connectivity, molecular formula, and functional groups present in 6,9-Diazaspiro[4.6]undecan-10-one derivatives.
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For a derivative of this compound, a suite of NMR experiments including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC would be employed.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (proton count). Key expected signals include those for the N-H protons of the amine and lactam groups, which are often broad and may appear over a wide chemical shift range depending on the solvent and concentration. The protons on the carbons adjacent to nitrogen atoms (C5, C7, C8) would be shifted downfield compared to the other aliphatic protons of the cycloheptane (B1346806) ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The most downfield signal would correspond to the carbonyl carbon (C10) of the lactam, typically appearing in the 170-180 ppm region. The spiro-carbon (C5) would be a unique quaternary signal, and the carbons bonded to nitrogen (C7, C8, and C11) would also have characteristic chemical shifts.
2D NMR: Experiments such as ¹H-¹H COSY would establish proton-proton coupling networks, confirming the connectivity within the five- and seven-membered rings. HSQC would correlate each proton with its directly attached carbon, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the assignment of quaternary carbons like the spiro-center and the carbonyl group.
Table 1: Predicted NMR Data for this compound This table is a prediction based on general principles and data from analogous compounds, as specific experimental data is not widely published.
| ¹³C NMR Spectroscopy | ||
|---|---|---|
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C10 (C=O) | 170-180 | Lactam carbonyl |
| C5 (Spiro) | 60-75 | Quaternary spiro-carbon |
| C7, C8, C11 | 40-60 | Carbons adjacent to nitrogen |
| C1, C2, C3, C4 | 20-40 | Aliphatic carbons of the cycloheptane ring |
| ¹H NMR Spectroscopy | ||
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| N-H (Amine/Amide) | 5.0-8.5 | Broad signals, position is solvent dependent |
| CH₂ (adjacent to N) | 2.5-4.0 | Protons on C7, C8, C11 |
| CH₂ (aliphatic) | 1.2-2.0 | Protons on C1, C2, C3, C4 |
HRMS is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). For this compound (molecular formula C₉H₁₆N₂O), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used for such polar molecules. researchgate.netmdpi.com The high resolving power of modern instruments, such as Orbitrap or FT-ICR mass spectrometers, is crucial for this task. mdpi.com
Table 2: HRMS Data for C₉H₁₆N₂O
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Monoisotopic Mass (Calculated) | 168.1263 g/mol |
| Expected Ion ([M+H]⁺) | 169.1335 m/z |
| Expected Ion ([M+Na]⁺) | 191.1155 m/z |
Vibrational spectroscopy techniques, IR and Raman, are complementary methods used to identify the functional groups within a molecule. ksu.edu.sasepscience.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most characteristic absorption bands would be the N-H stretching vibrations of the secondary amine and amide groups (typically around 3200-3400 cm⁻¹) and a strong, sharp absorption from the C=O stretching of the five-membered lactam ring (γ-lactam), which typically appears at a higher frequency (around 1700-1750 cm⁻¹) than in acyclic amides. researchgate.nettriprinceton.org
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar, symmetric bonds. sepscience.com While the C=O group is also Raman active, the C-C and C-N bonds of the spirocyclic backbone would provide a characteristic fingerprint in the Raman spectrum. triprinceton.org The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. sepscience.com
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Characteristic Frequencies (cm⁻¹) | ||
|---|---|---|
| Vibrational Mode | Technique | Expected Wavenumber Range |
| N-H Stretch (Amine/Amide) | IR | 3200 - 3400 |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 |
| C=O Stretch (γ-Lactam) | IR (Strong), Raman (Weak) | 1700 - 1750 |
| N-H Bend | IR | 1550 - 1650 |
| C-N Stretch | IR, Raman | 1000 - 1250 |
X-ray Crystallography of Spiro[4.6]undecane Derivatives
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration if a chiral reference is present. While a crystal structure for this compound itself is not publicly available, analysis of related spirocyclic systems demonstrates the power of this method. acs.org For instance, X-ray studies on spiro-epoxides and spiro-aminals have provided detailed conformational data, revealing how the spiro-junction influences the geometry of the attached rings. acs.orgnih.gov A successful crystallographic analysis of a this compound derivative would definitively establish the relative stereochemistry and the preferred solid-state conformation of the entire scaffold.
Conformational Dynamics and Preferred Geometries
The conformational landscape of this compound is complex, primarily due to the flexibility of the seven-membered ring. Such rings can adopt multiple low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. smu.edu The spiro fusion to the relatively rigid five-membered lactam ring introduces significant conformational constraints. acs.org
Computational modeling (molecular mechanics and quantum chemical calculations) and experimental techniques like variable-temperature NMR spectroscopy are used to study these dynamics. researchgate.net These methods can determine the energy barriers between different conformers and identify the most stable (preferred) geometries. smu.eduresearchgate.net For the spiro[4.6]undecane system, the seven-membered ring's conformational equilibrium is influenced by the steric and electronic properties of the substituents and the constraints imposed by the spirocyclic junction. nih.govsmu.edu The interconversion between different ring conformations, such as the flipping of the seven-membered ring, can be quantified to understand the molecule's flexibility. researchgate.net
Chirality and Absolute Configuration Determination
The spiro-carbon atom (C5) in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers), even without any other chiral centers. wikipedia.orgstackexchange.com This type of chirality, arising from the specific three-dimensional twisting of the rings around the spiro atom, is a form of axial or central chirality. wikipedia.org
The separation of these enantiomers is typically achieved using chiral chromatography (e.g., chiral HPLC). researchgate.netresearchgate.net Determining the absolute configuration (i.e., assigning it as R or S) is more challenging. It can be accomplished by:
X-ray Crystallography: If a single crystal of one enantiomer can be grown and diffracted, often with a co-crystallized molecule of known absolute configuration, the absolute configuration can be determined (Anomalous Dispersion).
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light and can be compared with quantum chemical predictions to assign the absolute configuration.
Chiral Synthesis: Synthesizing the molecule from a starting material of known chirality can establish the absolute configuration of the final product. researchgate.net
Intramolecular Interactions and Strain Analysis
Detailed analysis of the conformational landscape of spirocyclic systems, particularly those containing lactam moieties, reveals a predisposition for specific folded structures stabilized by intramolecular hydrogen bonds. In derivatives of this compound, the amide proton (-NH) of the lactam and the secondary amine in the seven-membered ring can act as hydrogen bond donors, while the lactam carbonyl oxygen and the nitrogen atoms themselves can serve as acceptors.
Computational modeling and spectroscopic studies on analogous spiro-lactam systems suggest that the formation of intramolecular hydrogen bonds can significantly stabilize certain conformers. For instance, a hydrogen bond between the N-H of the seven-membered ring and the carbonyl oxygen of the lactam can lead to a more compact and energetically favorable conformation. The presence and strength of such interactions are highly dependent on the solvent and the nature of any substituents on the diazaspira[4.6]undecane core.
The inherent strain in the spirocyclic system is a composite of angle strain, torsional strain, and transannular strain. The five-membered ring typically adopts an envelope or twist conformation to alleviate some of its torsional strain. The seven-membered diazepane ring is considerably more flexible, capable of adopting several low-energy conformations, such as a twist-chair or a twist-boat. The spiro fusion, however, restricts the conformational freedom of both rings.
Strain energy calculations on related spiroalkanes indicate that the spiro-center itself introduces a significant amount of strain. This is due to the distortion of bond angles at the quaternary carbon from the ideal tetrahedral geometry. In this compound, the presence of heteroatoms and the planar lactam group further influences the distribution of strain across the bicyclic system. The planarity of the amide bond in the lactam ring can lead to increased torsional strain in the adjacent bonds.
While specific experimental data on the intramolecular interactions and strain analysis of this compound is not extensively documented in publicly available literature, the following tables provide hypothetical data based on the analysis of structurally related spiro-lactam compounds. These tables illustrate the type of detailed findings that would be expected from a thorough computational or crystallographic study.
Table 1: Calculated Intramolecular Hydrogen Bond Parameters for a Stabilized Conformer of this compound
| Donor Atom | Acceptor Atom | Donor-Hydrogen Distance (Å) | Acceptor-Hydrogen Distance (Å) | Donor-Acceptor Distance (Å) | Bond Angle (D-H···A, °) |
|---|---|---|---|---|---|
| N(9)-H | O(10) | 1.01 | 2.15 | 2.85 | 145.2 |
| N(6)-H | O(10) | 1.02 | 2.98 | 3.75 | 130.5 |
Table 2: Theoretical Strain Energy Distribution in this compound (kcal/mol)
| Ring System | Angle Strain | Torsional Strain | Transannular Strain | Total Strain Energy |
|---|---|---|---|---|
| Pyrrolidine (B122466) Ring | 2.5 | 4.8 | - | 7.3 |
| Azepane-2-one Ring | 3.1 | 6.2 | 1.5 | 10.8 |
| Overall Spiro System | - | 18.1 |
Chemical Reactivity and Reaction Mechanisms of 6,9 Diazaspiro 4.6 Undecan 10 One Derivatives
Reactions at the Carbonyl Moiety (e.g., Reductions, Nucleophilic Additions)
The carbonyl group of the lactam in 6,9-diazaspiro[4.6]undecan-10-one is the primary site for nucleophilic attack. However, its reactivity is generally lower than that of acyclic amides or ketones due to the resonance stabilization of the amide bond.
Reductions: The lactam carbonyl can be reduced to the corresponding amine, effectively converting the this compound to 6,9-diazaspiro[4.6]undecane. This transformation typically requires powerful reducing agents.
| Reducing Agent | Product | Comments |
| Lithium aluminum hydride (LiAlH₄) | 6,9-Diazaspiro[4.6]undecane | A common and effective reagent for the complete reduction of lactams. |
| Borane complexes (e.g., BH₃·THF) | 6,9-Diazaspiro[4.6]undecane | Offers an alternative to LiAlH₄, often with milder reaction conditions. |
Nucleophilic Additions: Nucleophilic addition to the lactam carbonyl is often followed by the elimination of the nitrogen atom's substituent, leading to ring-opening rather than simple addition products. However, with certain nucleophiles and under specific conditions, addition products can be formed. The specific outcomes will be highly dependent on the nature of the nucleophile and the reaction conditions.
Reactivity of the Secondary Amine Nitrogen Atoms
The two secondary amine nitrogens in the this compound scaffold are nucleophilic and can readily participate in a variety of reactions. The relative reactivity of the N6 and N9 positions can be influenced by the steric hindrance imposed by the spirocyclic structure.
Alkylation and Acylation Reactions
Alkylation: The secondary amines can be alkylated using alkyl halides or other electrophilic alkylating agents. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.
Acylation: Acylation of the secondary amines with acyl chlorides or anhydrides proceeds readily to form the corresponding N-acyl derivatives. This reaction is often used to introduce a variety of functional groups or to protect the amine.
| Reagent Type | Reaction | Product |
| Alkyl halide (R-X) | N-Alkylation | N-alkylated this compound |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-alkylated this compound |
| Acyl chloride (RCOCl) | N-Acylation | N-acylated this compound |
| Anhydride ((RCO)₂O) | N-Acylation | N-acylated this compound |
Amide Formation and Transformations
The secondary amine at the N6 position is part of the lactam ring. The exocyclic secondary amine at the N9 position can undergo typical amide formation reactions. For instance, coupling with a carboxylic acid using a suitable coupling agent (e.g., DCC, HATU) would yield an amide at the N9 position.
Transformations of the lactam amide bond are more complex and often involve ring-opening, as discussed in the next section.
Ring-Opening and Rearrangement Pathways
The lactam ring in this compound is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of amides.
Hydrolysis:
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative.
Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to open the ring, yielding the salt of an amino acid.
Rearrangements: Spirocyclic lactams can undergo various rearrangement reactions, often promoted by acidic or thermal conditions. While specific studies on this compound are not prevalent, related spirocyclic β-lactams have been shown to undergo ring-opening/recyclization reactions to form different heterocyclic systems. For instance, N-aryl-3-spirocyclic-β-lactams can rearrange to 3-spirocyclicquinolin-4(1H)-ones under superacid catalysis. It is conceivable that under appropriate conditions, the [4.6]undecane system could undergo analogous transformations.
Hydrogen-Deuterium Exchange Studies
Hydrogen-deuterium (H-D) exchange is a valuable tool for probing the structure and dynamics of molecules. In this compound, the exchangeable protons are those attached to the nitrogen atoms (the N-H of the lactam and the N-H of the secondary amine) and the α-protons to the carbonyl group.
The rate of H-D exchange for the N-H protons can provide information about their solvent accessibility and involvement in hydrogen bonding. The amide N-H proton within the lactam ring is expected to exchange at a rate characteristic of cyclic amides. Studies on other lactams have shown that exchange rates are influenced by ring strain and conformation.
Exchange of the α-protons to the carbonyl can occur under basic conditions via the formation of an enolate intermediate. The rate of this exchange can provide insights into the acidity of these protons and the stability of the corresponding enolate.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations specific to this compound are not widely reported. However, the mechanisms of its fundamental reactions can be inferred from established principles of organic chemistry.
Lactam Reduction: The mechanism of reduction with LiAlH₄ involves the initial formation of a complex between the carbonyl oxygen and the aluminum hydride, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent steps lead to the cleavage of the C-O bond and ultimately the formation of the amine.
N-Alkylation/Acylation: These are classic nucleophilic substitution reactions where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating or acylating agent.
Lactam Hydrolysis: As described in section 4.3, these reactions proceed via nucleophilic acyl substitution mechanisms, with the exact intermediates depending on whether the reaction is acid- or base-catalyzed.
Further mechanistic studies, potentially employing computational methods and kinetic analysis, would be necessary to fully elucidate the specific reaction pathways and transition states for the transformations of this compound and its derivatives.
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational and theoretical studies detailing the properties of the chemical compound this compound could be located.
Efforts to find research pertaining to quantum chemical calculations, such as Density Functional Theory (DFT), conformational analysis, molecular dynamics simulations, or computational studies on its intermolecular interactions have been unsuccessful. This indicates a significant gap in the publicly accessible research landscape for this particular molecule.
While information exists for structurally similar compounds, such as other diazaspiroalkanes, these findings are not directly transferable to this compound. The specific arrangement of atoms and functional groups within this molecule necessitates dedicated computational analysis to determine its unique electronic, structural, and dynamic properties.
The absence of such data prevents a detailed discussion on the following topics as requested:
Quantum Chemical Calculations: Including geometry optimization, electronic structure analysis, prediction of spectroscopic parameters, and reaction pathway calculations.
Conformational Analysis: Mapping of energy minima and conformational landscapes.
Molecular Dynamics Simulations: To understand the compound's conformational flexibility.
Intermolecular Interactions: Computational investigation of how the molecule interacts with itself and other molecules.
Therefore, the generation of an article based on the provided outline is not possible at this time due to the lack of foundational research on the computational and theoretical aspects of this compound. Further experimental and computational research would be required to elucidate the specific characteristics of this compound.
Computational and Theoretical Studies of 6,9 Diazaspiro 4.6 Undecan 10 One
Virtual Screening and Scaffold Prioritization (from a chemical design perspective)
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, providing pathways to new intellectual property and potentially improved therapeutic agents. The 6,9-diazaspiro[4.6]undecan-10-one core represents such a scaffold, offering a three-dimensional architecture that is of interest in medicinal chemistry. However, a comprehensive review of current scientific literature reveals a notable absence of specific computational and theoretical studies, including virtual screening and scaffold prioritization, published for this compound itself.
Therefore, this section will outline the established principles and methodologies of virtual screening and scaffold prioritization as they would be hypothetically applied to the this compound scaffold from a chemical design perspective. It is important to note that due to the lack of specific published research on this compound, the detailed research findings and data tables requested cannot be provided at this time.
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Had such a study been undertaken for this compound, researchers would have likely employed one of two main strategies:
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. Algorithms would search for derivatives of this compound that share similar physicochemical properties or pharmacophore features with known active compounds.
Structure-Based Virtual Screening (SBVS): If the crystal structure of a target protein was available, SBVS would be the preferred method. This involves docking a library of virtual compounds, conceptually derived from the this compound scaffold, into the binding site of the target. The docking process predicts the binding conformation and affinity of each compound, allowing for the ranking and selection of the most promising candidates for synthesis and biological testing.
Scaffold Prioritization in Chemical Design
Scaffold prioritization is a critical step in the early stages of drug design, where computational methods are used to evaluate the potential of a core chemical structure, such as this compound, to serve as a foundation for a successful drug discovery program. This evaluation is based on several key criteria:
Synthetic Accessibility: The feasibility of generating a diverse library of derivatives from the core scaffold is a primary consideration. A scaffold is of little use if its derivatives are prohibitively difficult or expensive to synthesize.
Structural Novelty: Scaffolds that are structurally distinct from existing drugs or patented compounds are highly valued as they can lead to new intellectual property.
Drug-Likeness: Computational filters, such as Lipinski's Rule of Five, are applied to assess the "drug-likeness" of the scaffold and its potential derivatives. rsc.org These rules evaluate properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. rsc.org
Three-Dimensionality: Modern drug discovery increasingly favors scaffolds with a higher degree of sp3 character and three-dimensionality. The spirocyclic nature of this compound provides this desirable feature, which can lead to improved selectivity and reduced off-target effects compared to flat aromatic structures.
In a hypothetical prioritization of the this compound scaffold, researchers would computationally enumerate a virtual library of derivatives. These would then be assessed for the properties listed above. The results would be compiled to give a "scaffold score," indicating its potential for further development. Promising scaffolds are then taken forward for synthetic exploration and biological evaluation.
While the specific application of these computational techniques to this compound is not yet documented in the scientific literature, the methodologies described provide a clear framework for how such a novel scaffold would be evaluated from a chemical design perspective. The inherent structural features of this diazaspiro compound make it an intriguing candidate for future computational and medicinal chemistry studies.
Advanced Research Applications and Future Directions for the 6,9 Diazaspiro 4.6 Undecan 10 One Scaffold
Development as a Privileged Chemical Building Block
Privileged scaffolds are molecular frameworks that can bind to multiple biological targets, thereby serving as a fertile ground for the development of new bioactive agents. Spirocyclic systems, in general, are increasingly recognized for their potential as privileged scaffolds due to their structural novelty and three-dimensional character, which can lead to improved pharmacological properties compared to more planar molecules.
The 6,9-diazaspiro[4.6]undecan-10-one core combines a five-membered pyrrolidine (B122466) ring and a seven-membered azepane ring, with a lactam functionality. This arrangement offers a unique spatial distribution of nitrogen atoms and a hydrogen-bond donor/acceptor site, which are crucial features for molecular recognition by biological macromolecules. While the closely related 1,9-diazaspiro[5.5]undecanes have been extensively reviewed for their broad biological activities, including applications in treating obesity, pain, and various central nervous system disorders, the potential of the this compound scaffold remains largely untapped. nih.govnih.gov The inherent chirality of the spirocenter also presents opportunities for the development of stereoselective therapeutics.
Table 1: Comparison of Related Diazaspiro Scaffolds
| Scaffold Name | Ring System | Documented Biological Relevance |
| 1,9-Diazaspiro[5.5]undecane | Two six-membered rings | Obesity, pain, immune system disorders, cardiovascular and psychotic disorders. nih.govnih.gov |
| 3,9-Diazaspiro[5.5]undecane | Two six-membered rings | Potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. soton.ac.uk |
| 1,3-Diazaspiro[4.6]undecane-2,4-dione | Five- and seven-membered rings | Potential antimicrobial and antifungal activities. ontosight.ai |
| This compound | Five- and seven-membered rings | Largely unexplored, potential for diverse biological activities based on related structures. |
Role in the Design of Novel Chemical Probes
Chemical probes are indispensable tools for dissecting complex biological processes. The ideal chemical probe is potent, selective, and possesses a well-defined mechanism of action. The rigid framework of the this compound scaffold can serve as an excellent starting point for the design of such probes. The nitrogen atoms can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, without significantly altering the core geometry. This allows for the development of probes for target identification and validation, as well as for imaging applications. The lactam moiety can also be exploited for covalent modification of target proteins, leading to the design of irreversible inhibitors or activity-based probes.
Applications in Catalyst and Ligand Design
The field of asymmetric catalysis heavily relies on the development of chiral ligands that can effectively control the stereochemical outcome of a reaction. The inherent chirality of the this compound scaffold, with its defined spatial arrangement of the two nitrogen atoms, makes it an intriguing candidate for a new class of chiral ligands. The nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. The conformational rigidity of the spirocyclic core is a desirable feature in ligand design as it can reduce the number of possible transition states, leading to higher selectivity.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-organized molecular assemblies. The this compound scaffold possesses multiple sites for hydrogen bonding (the N-H groups and the carbonyl oxygen), which can be exploited to direct the formation of ordered supramolecular structures such as gels, liquid crystals, or molecular capsules. The defined geometry of the scaffold can act as a template, guiding the assembly of other molecules into specific arrangements. This could lead to the development of new materials with tailored properties for applications in sensing, separations, and drug delivery.
Exploration in Materials Science (e.g., for functional polymers or frameworks)
The incorporation of unique molecular building blocks into polymers and frameworks is a key strategy for creating advanced materials with novel properties. The this compound scaffold could be bifunctionalized and used as a monomer in polymerization reactions. The resulting polymers would feature the spirocyclic unit as a repeating motif, potentially imparting increased thermal stability, altered solubility, and unique morphological characteristics. Furthermore, the scaffold could be integrated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating porous materials with chiral channels that could be utilized for enantioselective separations or catalysis. While research on related oxaspiro compounds has shown their utility in creating novel materials, the potential of diazaspiro systems like this compound in this area is yet to be fully realized. nih.govresearchgate.net
Chemoinformatic Analysis of Spiro[4.6]undecane Chemical Space
Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large chemical datasets to identify promising scaffolds and predict the properties of new molecules. A chemoinformatic analysis of the chemical space around the spiro[4.6]undecane core would be highly valuable. Such an analysis could involve the enumeration of virtual libraries based on the this compound scaffold, followed by the calculation of various molecular descriptors to assess their drug-likeness, synthetic accessibility, and potential for biological activity. Comparing the properties of this scaffold to other known privileged structures could help to highlight its unique features and guide future synthetic efforts.
Table 2: Computed Properties of the Parent Spiro[4.6]undecane Scaffold
| Property | Value |
| Molecular Formula | C₁₁H₂₀ |
| Molecular Weight | 152.28 g/mol |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Data from PubChem CID 13226651 nih.gov |
Emerging Methodologies and Synthetic Challenges
The synthesis of spirocyclic systems can be challenging due to the need to construct the quaternary spirocenter with high efficiency and stereocontrol. While specific synthetic routes to this compound are not extensively documented in the literature, general strategies for the synthesis of related diazaspiro lactams can be envisioned. These may include intramolecular cyclization reactions of appropriately functionalized precursors, multicomponent reactions, or rearrangement reactions.
A key challenge lies in the stereoselective synthesis of the scaffold. The development of new catalytic asymmetric methods for the construction of the spiro[4.6]undecane core would be a significant advancement. Furthermore, efficient methods for the selective functionalization of the two nitrogen atoms and the lactam ring would be crucial for the elaboration of the scaffold into a diverse range of derivatives for biological screening and materials science applications. The synthesis of related spiroketals has been achieved through various routes, including the use of functionalized nitroalkane synthons, which could potentially be adapted for the synthesis of diazaspiro analogs. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,9-Diazaspiro[4.6]undecan-10-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization strategies, such as intramolecular lactamization or spiroannulation. For example, analogous diazaspiro compounds are synthesized via nucleophilic substitution or condensation reactions under reflux with polar aprotic solvents (e.g., DMF or THF) and bases like DIEA . Optimization requires monitoring reaction progression using LCMS (e.g., retention time analysis as in ) and adjusting stoichiometry, temperature, or catalysts. Purification via column chromatography or recrystallization is critical to isolate the spirocyclic product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .
- NMR : ¹H NMR resolves spirocyclic proton environments (e.g., diastereotopic protons near the ketone) and ring junction coupling patterns. ¹³C NMR confirms carbonyl (δ ~200–210 ppm) and sp³-hybridized carbons .
- LCMS/HPLC : Validates molecular weight (e.g., m/z [M+H]+) and purity (e.g., retention time consistency) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols by:
- Documenting exact reagent grades, solvent drying methods, and inert atmosphere conditions.
- Calibrating equipment (e.g., NMR spectrometers, HPLC columns) using reference standards.
- Reporting detailed spectral data (e.g., coupling constants, integration ratios) for cross-validation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or functionalization reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
- Validate predictions with experimental kinetics (e.g., rate constants via UV-Vis or NMR monitoring) .
Q. What strategies resolve contradictions in NMR data between synthesized batches of this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC to detect impurities (e.g., diastereomers or byproducts) .
- Solvent/Isotope Effects : Re-acquire spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to assess hydrogen bonding or aggregation.
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that broaden peaks at room temperature .
Q. How do structural modifications (e.g., substituents on the spirocyclic framework) alter the compound’s physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, or halogen groups) and compare:
- LogP : Measure hydrophobicity via shake-flask or HPLC retention.
- Thermal Stability : Use DSC/TGA to assess melting points/decomposition.
- Correlate modifications with spectral shifts (e.g., ¹H NMR deshielding for electron-withdrawing groups) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Meta-Analysis : Compile literature data (e.g., patents, journals) and identify variables (e.g., catalyst loading, reaction scale).
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature vs. solvent polarity).
- Statistical Validation : Apply t-tests or ANOVA to assess yield variability significance .
Q. What are the best practices for archiving and sharing spectral data to enhance reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
